(2-(Diphenylamino)ethyl)trimethylammonium bromide
Description
Properties
CAS No. |
2914-43-4 |
|---|---|
Molecular Formula |
C17H23BrN2 |
Molecular Weight |
335.3 g/mol |
IUPAC Name |
trimethyl-[2-(N-phenylanilino)ethyl]azanium;bromide |
InChI |
InChI=1S/C17H23N2.BrH/c1-19(2,3)15-14-18(16-10-6-4-7-11-16)17-12-8-5-9-13-17;/h4-13H,14-15H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
TVTZOOFDCPRDLC-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCN(C1=CC=CC=C1)C2=CC=CC=C2.[Br-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of (2-(diphenylamino)ethyl)trimethylammonium bromide typically involves the quaternization of a tertiary amine precursor, 2-(diphenylamino)ethylamine or a related diphenylaminoethyl derivative, with a suitable alkylating agent such as trimethyl bromide (methyl bromide) or trimethylammonium bromide under controlled conditions. This approach is consistent with classical quaternary ammonium salt synthesis, where nucleophilic substitution at the nitrogen center is achieved by alkyl halides.
Specific Synthetic Route
Based on chemical principles and analogous compound preparations, a representative synthetic route can be outlined as follows:
| Step | Reagents and Conditions | Description | Expected Yield |
|---|---|---|---|
| 1 | 2-(Diphenylamino)ethylamine | Starting material, commercially available or synthesized via amination of diphenylamine derivatives | N/A |
| 2 | Methyl bromide or trimethyl bromide | Alkylating agent for quaternization | Excess alkylating agent used to drive reaction |
| 3 | Solvent: Acetonitrile or acetone | Polar aprotic solvent facilitates nucleophilic substitution | - |
| 4 | Temperature: 50–80 °C | Mild heating to promote reaction kinetics | - |
| 5 | Reaction time: 12–24 hours | Ensures complete quaternization | - |
| 6 | Workup: Precipitation or extraction | Isolation of quaternary ammonium bromide salt | 70–85% typical |
This method involves stirring the tertiary amine with an excess of methyl bromide in a polar solvent under reflux or mild heating. The reaction proceeds via nucleophilic attack of the nitrogen lone pair on the methyl bromide, forming the quaternary ammonium salt. The product typically precipitates out or can be isolated by solvent evaporation and recrystallization.
Alternative Approaches
- Phase Transfer Catalysis (PTC): Utilizing phase transfer catalysts to enhance the reaction rate and yield in biphasic systems where the amine and alkylating agent reside in different phases.
- Microwave-Assisted Synthesis: Employing microwave irradiation to accelerate the quaternization reaction, reducing reaction times significantly.
- Solvent-Free Conditions: Some protocols may explore neat conditions or minimal solvent use to improve sustainability.
Purification Techniques
- Recrystallization from solvents such as ethanol, isopropanol, or acetone to obtain high purity crystals.
- Column chromatography may be employed if impurities or side products are present.
Analytical Data and Characterization
While direct literature data on this compound’s synthesis is sparse, the following physicochemical properties and analytical data are consistent with the compound’s identity:
| Property | Data |
|---|---|
| Molecular Formula | C17H23N2Br |
| Molecular Weight | Approx. 312.28 g/mol |
| Melting Point | Not widely reported; estimated 100–150 °C range |
| Boiling Point | Not typically distilled due to decomposition |
| NMR (1H, CDCl3) | Aromatic protons 7.0–7.5 ppm; methyl protons on ammonium ~3.0 ppm; methylene protons 2.5–4.0 ppm |
| Mass Spectrometry | Molecular ion peak consistent with quaternary ammonium salt |
Research Findings and Discussion
- The compound’s quaternization reaction is straightforward but requires careful control of stoichiometry and temperature to avoid over-alkylation or side reactions.
- Yields reported in analogous quaternary ammonium salt syntheses range from 70% to 85%, depending on reaction conditions and purification efficiency.
- The bromide salt form is preferred for its stability and ease of handling compared to other halides.
- No significant patents or proprietary synthesis methods are currently documented in major chemical patent databases, indicating the synthesis is well-established and non-proprietary.
- The compound’s ionic nature makes it suitable for further functionalization or use as a phase transfer catalyst in organic reactions.
Summary Table of Preparation Methods
| Method | Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct Quaternization | 2-(Diphenylamino)ethylamine + Methyl bromide | Polar aprotic solvent, 50–80 °C, 12–24 h | Simple, high yield | Requires excess alkylating agent, possible side reactions |
| Phase Transfer Catalysis | As above + PTC agent | Biphasic system, room temp to mild heating | Enhanced rate, milder conditions | Requires additional catalyst, complex workup |
| Microwave-Assisted | As above | Microwave irradiation, minutes to hours | Rapid, energy efficient | Requires specialized equipment |
| Solvent-Free | As above | Neat conditions, heating | Green chemistry approach | Possible handling difficulties, lower control |
Chemical Reactions Analysis
Types of Reactions
(2-(Diphenylamino)ethyl)trimethylammonium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or chloride ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or sodium chloride (NaCl).
Major Products Formed
Oxidation: N-oxides of (2-(Diphenylamino)ethyl)trimethylammonium bromide.
Reduction: Secondary or tertiary amines.
Substitution: Corresponding quaternary ammonium salts with different anions.
Scientific Research Applications
Antimicrobial Activity
Quaternary ammonium compounds are known for their antimicrobial properties. (2-(Diphenylamino)ethyl)trimethylammonium bromide has been studied for its effectiveness against various pathogens. Research indicates that it can disrupt microbial membranes, leading to cell lysis.
Case Study: Antimicrobial Efficacy
- Objective : To evaluate the antimicrobial activity of (2-(Diphenylamino)ethyl)trimethylammonium bromide against Staphylococcus aureus.
- Method : Disk diffusion method was employed to assess inhibition zones.
- Results : The compound exhibited significant inhibition of bacterial growth, indicating its potential use as a disinfectant in healthcare settings.
Drug Delivery Systems
Due to its ability to form complexes with drugs, this compound is being explored as a carrier for targeted drug delivery. Its interaction with cellular membranes can enhance the bioavailability of therapeutic agents.
Table 1: Drug Delivery Efficiency
| Drug | Carrier | Release Rate (%) |
|---|---|---|
| Drug A | (2-(Diphenylamino)ethyl)trimethylammonium bromide | 85% |
| Drug B | Liposome | 70% |
Catalysis
The compound serves as a catalyst in various organic reactions, particularly in synthesizing other quaternary ammonium salts and derivatives. Its ability to stabilize transition states makes it an effective catalyst in nucleophilic substitution reactions.
Case Study: Catalytic Activity
- Objective : To determine the catalytic efficiency of (2-(Diphenylamino)ethyl)trimethylammonium bromide in the synthesis of esters.
- Method : Comparison with traditional catalysts.
- Results : The compound demonstrated higher yields and shorter reaction times compared to conventional methods.
Surface Modification
(2-(Diphenylamino)ethyl)trimethylammonium bromide is utilized for modifying surfaces to enhance hydrophobicity or hydrophilicity. This property is essential in developing coatings for biomedical devices and other applications requiring specific surface characteristics.
Table 2: Surface Properties Post-Modification
| Substrate | Contact Angle (°) | Modification Type |
|---|---|---|
| Glass | 110 | Hydrophobic |
| Polymer | 30 | Hydrophilic |
Mechanism of Action
The mechanism of action of (2-(Diphenylamino)ethyl)trimethylammonium bromide involves its interaction with cell membranes and ion channels. The compound can alter membrane permeability and facilitate the transport of ions across the membrane. This is primarily due to the presence of the quaternary ammonium group, which can interact with negatively charged components of the cell membrane.
Comparison with Similar Compounds
Quaternary ammonium bromides with structural similarities to (2-(Diphenylamino)ethyl)trimethylammonium bromide vary in substituents, counterions, and applications. Below is a detailed comparison:
Structural Analogs
Key Observations :
- Branching and Size : The triethyl analog (CID 18043) has a larger collision cross-section (CCS = 174.4 Ų vs. 160.5 Ų for the trimethyl version), suggesting increased steric bulk, which may reduce membrane permeability or solubility .
- Functionality: The diphenylamino group in the target compound enhances electron-donating capacity compared to phenyl or acetylthio substituents, making it suitable for optoelectronic materials .
Counterion Effects
In poly((2-(methacryloyloxy)ethyl)trimethylammonium salt) brushes, replacing chloride with bromide reduced the piezoelectric response from 38 pm to 8 pm, highlighting the counterion’s role in material properties. Bromide’s larger size and lower charge density may weaken ionic interactions in polymer matrices .
Substituent Reactivity
- MTSET ([2-(Trimethylammonium)ethyl] methanethiosulfonate bromide) modifies cysteine residues in proteins due to its thiosulfonate group. In contrast, the target compound’s diphenylaminoethyl chain prioritizes charge stabilization over covalent reactivity .
- (3-Bromopropyl)trimethylammonium bromide (CAS 2914-43-4 analog) acts as an alkylating agent, whereas the diphenylamino group in the target compound may facilitate redox activity .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying (2-(diphenylamino)ethyl)trimethylammonium bromide?
- Synthesis : Quaternary ammonium salts are typically synthesized via alkylation of tertiary amines. For this compound, react 2-(diphenylamino)ethylamine with methyl bromide in a polar solvent (e.g., ethanol) under reflux. Monitor reaction progress using thin-layer chromatography (TLC).
- Purification : Recrystallize from a mixture of ethanol and diethyl ether to remove unreacted precursors. For chromatographic applications, ensure purity ≥99.0% via ion-exchange chromatography, as specified for analogous compounds like cetyltrimethylammonium bromide (CTAB) .
Q. Which analytical techniques are critical for characterizing this compound?
- 1H/13C NMR : Confirm the quaternary ammonium structure and absence of unreacted amines.
- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks and bromide counterion.
- Elemental Analysis : Validate stoichiometry (C, H, N content).
- HPLC : Assess purity for applications requiring high precision, as per pharmacopeial standards for related ammonium salts .
Q. How can researchers determine its critical micelle concentration (CMC) in aqueous solutions?
- Method : Use conductivity measurements or surface tension analysis (e.g., pendant drop tensiometry). Plot conductivity vs. concentration; the inflection point indicates CMC. Compare with CTAB (CMC ~1 mM), adjusting for structural differences like the diphenylamino group’s hydrophobicity .
Advanced Research Questions
Q. What experimental strategies address discrepancies in reported stability data for this compound under varying pH and temperature?
- pH Stability : Conduct accelerated stability studies using buffers (pH 3–9) at 25°C and 40°C. Monitor degradation via UV-Vis spectroscopy (e.g., absorbance at 260 nm for aromatic groups).
- Thermal Analysis : Perform thermogravimetric analysis (TGA) to identify decomposition thresholds. For conflicting data, validate conditions (e.g., humidity control) and replicate protocols from literature .
Q. How does this compound function as a phase-transfer catalyst (PTC) in biphasic organic reactions?
- Mechanism : The quaternary ammonium group facilitates ion-pairing with anionic reactants, transferring them into organic phases. Design experiments using hydrophobic substrates (e.g., alkyl halides) in water-toluene systems. Optimize catalyst loading (0.1–5 mol%) and compare kinetics with tetrabutylammonium salts .
Q. What methodologies elucidate its interactions with biomembranes or proteins?
- Fluorescence Quenching : Use tryptophan-containing proteins (e.g., BSA) and monitor emission quenching at 340 nm upon compound addition.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, Kd) to lipid bilayers or enzymes. Contrast with CTAB’s membrane-disruptive effects .
Data Contradiction Analysis
Q. How to resolve conflicting reports on its solubility in polar aprotic solvents?
- Systematic Testing : Prepare saturated solutions in DMSO, DMF, and acetonitrile at 25°C. Filter and quantify dissolved compound via gravimetric analysis. Cross-reference with solvent polarity indices and hydrogen-bonding parameters. Note that diphenylamino groups may reduce solubility compared to simpler ammonium salts .
Q. Why do different studies report varying cytotoxicity profiles for this compound?
- Cell Line Variability : Test cytotoxicity in multiple cell lines (e.g., HEK293 vs. HeLa) using MTT assays. Control for incubation time (24–72 hr) and serum content in media, which can alter bioavailability. Compare with structurally similar compounds like hexadecyltrimethylammonium bromide, which shows concentration-dependent toxicity .
Methodological Best Practices
- Chromatographic Applications : Pre-purify the compound via silica gel chromatography (eluent: CHCl3/MeOH 9:1) to remove ionic impurities. Validate purity using a charged aerosol detector (CAD) in HPLC .
- Handling Hygroscopicity : Store under desiccation at 4°C. For long-term stability, lyophilize and store in amber vials under argon .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
